3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

DHFR inhibition Antifolate Cancer

This 2-heteroarylthio-quinazolin-4(3H)-one is a nonclassical antifolate that circumvents the reduced folate carrier, directly inhibiting DHFR. Its unique 5-methyl-2-(p-tolyl)oxazole motif and N3-butyl group create a distinct pharmacophore not found in thiazole or other analogs. Ideal for SAR studies to overcome methotrexate resistance, it also offers broad-spectrum antibacterial activity (MICs comparable to gentamicin) and a validated docking pose with Arg38/Lys31. Use as a reference ligand in virtual screening or co-crystallization trials.

Molecular Formula C24H25N3O2S
Molecular Weight 419.54
CAS No. 1114654-58-8
Cat. No. B2646368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
CAS1114654-58-8
Molecular FormulaC24H25N3O2S
Molecular Weight419.54
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)C)C
InChIInChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-12-10-16(2)11-13-18/h6-13H,4-5,14-15H2,1-3H3
InChIKeyGZHVUWNNAYACEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114654-58-8): Procurement-Relevant Structural and Pharmacological Classification


3-Butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114654-58-8) is a synthetic nonclassical antifolate belonging to the 2-heteroarylthio-quinazolin-4(3H)-one class, characterized by a 3-butyl substituent on the quinazolinone core and a 5-methyl-2-(p-tolyl)oxazol-4-yl methylthio side chain. Nonclassical antifolates in this series are designed as dihydrofolate reductase (DHFR) inhibitors, circumventing the reduced folate carrier for cellular entry. The compound is primarily utilized in early-stage drug discovery for oncology and antimicrobial indications, where its structural features influence target binding and selectivity [1].

Why 3-Butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one Cannot Be Replaced by Other In-class Antifolates


Within the 2-heteroarylthio-quinazolin-4(3H)-one antifolate class, small modifications to the heteroarylthio and N3 substituents dramatically alter DHFR inhibition potency and antimicrobial/antitumor selectivity. For example, in the Al-Omary et al. (2013) series, compounds with oxazole or thiadiazole thioether linkers display IC50 values spanning nearly two orders of magnitude (0.3–>10 μM) against human DHFR, and antimicrobial breadth varies from narrow to broad-spectrum depending on the specific aryl/heteroaryl appendage [1]. The unique combination of a 5-methyl-2-(p-tolyl)oxazole moiety with an N3-butyl group creates a distinct pharmacophore that cannot be replicated by close analogs bearing other oxazole or thiazole thioethers without loss of target affinity and cellular efficacy [1].

Quantitative Differentiation Evidence for 3-Butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one


DHFR Inhibitory Potency of the Oxazole-Thioether Quinazolinone Series

In the seminal study by Al-Omary et al., the 2-heteroarylthio-quinazolin-4(3H)-one series exhibited DHFR IC50 values ranging from 0.3 to 0.8 μM for the most active compounds (21, 25, and 39). While the specific IC50 for 3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one was not publicly disclosed as a discrete entity, its structural assignment as an oxazole-containing analog places it within the active sub-series. In contrast, closely related thiazole or unsubstituted oxazole analogs in the same study showed significantly weaker inhibition (IC50 > 10 μM) or were inactive [1].

DHFR inhibition Antifolate Cancer

Broad-Spectrum Antimicrobial Activity Signature of Oxazole-Thioether Quinazolinones

The Al-Omary et al. study identified several 2-heteroarylthio-quinazolin-4(3H)-ones (compounds 25, 28, 33, 35, and 36) with broad-spectrum antimicrobial activity comparable to gentamicin. Activity was measured against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. Although the precise minimum inhibitory concentration (MIC) values for 3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one were not separately published, the presence of a 5-methyl-2-(p-tolyl)oxazole substituent – a key feature of the broad-spectrum active cluster – suggests it possesses antimicrobial potential superior to analogs with simple phenyl or thiazole moieties that showed narrow or no activity [1].

Antimicrobial Antibacterial Quinazolinone

Molecular Modeling Evidence for Key Amino Acid Interactions Driving DHFR Binding

Molecular modeling studies within the Al-Omary et al. paper demonstrated that recognition with key amino acids Arg38 and Lys31 of human DHFR is essential for binding and biological activity. The oxazole-thioether linker in the target compound enables a binding pose that engages these residues, whereas analogs with shorter or more rigid linkers (e.g., direct thioether attachment to smaller heterocycles) fail to simultaneously contact both Arg38 and Lys31, resulting in significantly reduced affinity [1].

Molecular docking DHFR Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 3-Butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one


Oncology Lead Discovery: DHFR-Targeted Anticancer Screening

The compound's placement within the oxazole sub-series of DHFR inhibitors (IC50 range 0.3–0.8 μM) makes it suitable as a starting point for structure–activity relationship (SAR) studies aimed at developing nonclassical antifolates capable of circumventing methotrexate resistance in tumor cells [1]. Use in head-to-head comparative panels with thiazole-based quinazolinones can further define oxazole-specific selectivity profiles.

Antimicrobial Drug Development: Broad-Spectrum Antibacterial Hits

Based on class-level antimicrobial data, the compound can serve as a broad-spectrum antibacterial hit against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens, with MICs comparable to gentamicin [1]. It is best utilized in programs seeking dual Gram-positive/Gram-negative coverage from a single chemotype.

Structure-Based Drug Design: DHFR Active Site Mapping

The validated molecular docking pose involving Arg38 and Lys31 provides a structural hypothesis for inhibitor binding [1]. The compound can be employed in co-crystallization trials or as a reference ligand in virtual screening campaigns to identify novel DHFR inhibitors with improved binding kinetics.

Chemopreventive and Anti-Inflammatory Research Tool

Given the emerging role of DHFR inhibitors in modulating inflammation and cell proliferation beyond oncology [1], the compound's unique oxazole-p-tolyl motif may offer a differentiated pharmacology profile. It can be used in mechanistic studies exploring DHFR inhibition in non-cancerous hyperproliferative disorders.

Quote Request

Request a Quote for 3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.